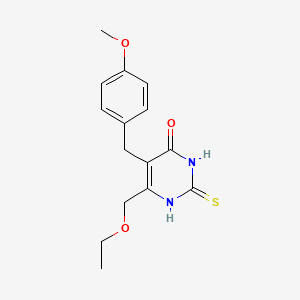![molecular formula C23H22ClN3OS B5227038 5-chloro-N-({[2-(1-piperidinyl)phenyl]amino}carbonothioyl)-1-naphthamide](/img/structure/B5227038.png)
5-chloro-N-({[2-(1-piperidinyl)phenyl]amino}carbonothioyl)-1-naphthamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-chloro-N-({[2-(1-piperidinyl)phenyl]amino}carbonothioyl)-1-naphthamide, also known as MLN4924, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound has been shown to have a wide range of biochemical and physiological effects, making it a promising candidate for the development of new drugs.
Mechanism of Action
5-chloro-N-({[2-(1-piperidinyl)phenyl]amino}carbonothioyl)-1-naphthamide inhibits the activity of NAE by binding to the enzyme and preventing the transfer of NEDD8 to its target proteins. NEDD8 is a small protein that is involved in the regulation of protein degradation pathways, and its transfer to target proteins is necessary for their degradation. By inhibiting this process, 5-chloro-N-({[2-(1-piperidinyl)phenyl]amino}carbonothioyl)-1-naphthamide leads to the accumulation of proteins that are important for cell cycle regulation and DNA repair, ultimately leading to cell death.
Biochemical and Physiological Effects:
5-chloro-N-({[2-(1-piperidinyl)phenyl]amino}carbonothioyl)-1-naphthamide has been shown to have a wide range of biochemical and physiological effects. In addition to its role in the regulation of protein degradation pathways, 5-chloro-N-({[2-(1-piperidinyl)phenyl]amino}carbonothioyl)-1-naphthamide has also been shown to inhibit the growth of cancer cells, induce apoptosis (programmed cell death), and inhibit angiogenesis (the formation of new blood vessels). These effects make 5-chloro-N-({[2-(1-piperidinyl)phenyl]amino}carbonothioyl)-1-naphthamide a promising candidate for the development of new drugs for cancer treatment.
Advantages and Limitations for Lab Experiments
One of the advantages of 5-chloro-N-({[2-(1-piperidinyl)phenyl]amino}carbonothioyl)-1-naphthamide is its specificity for NAE, which makes it a useful tool for studying the role of NEDD8 in protein degradation pathways. However, one of the limitations of 5-chloro-N-({[2-(1-piperidinyl)phenyl]amino}carbonothioyl)-1-naphthamide is its potential toxicity, which can limit its use in certain experiments. Additionally, 5-chloro-N-({[2-(1-piperidinyl)phenyl]amino}carbonothioyl)-1-naphthamide has been shown to have off-target effects, which can complicate the interpretation of experimental results.
Future Directions
There are several future directions for the study of 5-chloro-N-({[2-(1-piperidinyl)phenyl]amino}carbonothioyl)-1-naphthamide. One area of research is the development of new drugs based on the structure of 5-chloro-N-({[2-(1-piperidinyl)phenyl]amino}carbonothioyl)-1-naphthamide that have improved efficacy and reduced toxicity. Another area of research is the identification of biomarkers that can be used to predict the response to 5-chloro-N-({[2-(1-piperidinyl)phenyl]amino}carbonothioyl)-1-naphthamide treatment. Additionally, the role of 5-chloro-N-({[2-(1-piperidinyl)phenyl]amino}carbonothioyl)-1-naphthamide in other biological processes, such as inflammation and immune regulation, is an area of active research.
Synthesis Methods
The synthesis of 5-chloro-N-({[2-(1-piperidinyl)phenyl]amino}carbonothioyl)-1-naphthamide involves a series of chemical reactions that result in the formation of the final compound. The synthesis begins with the reaction of 5-chloro-1-naphthoic acid with thionyl chloride to form 5-chloro-1-naphthalene sulfonyl chloride. This compound is then reacted with N-(2-aminoethyl)-1-piperidinecarboxamide to form the intermediate product. Finally, the intermediate is reacted with carbon disulfide and sodium hydroxide to form the final product, 5-chloro-N-({[2-(1-piperidinyl)phenyl]amino}carbonothioyl)-1-naphthamide.
Scientific Research Applications
5-chloro-N-({[2-(1-piperidinyl)phenyl]amino}carbonothioyl)-1-naphthamide has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to inhibit the activity of NEDD8-activating enzyme (NAE), which is involved in the regulation of protein degradation pathways. By inhibiting NAE, 5-chloro-N-({[2-(1-piperidinyl)phenyl]amino}carbonothioyl)-1-naphthamide can lead to the accumulation of proteins that are important for cell cycle regulation and DNA repair, ultimately leading to cell death. This mechanism of action makes 5-chloro-N-({[2-(1-piperidinyl)phenyl]amino}carbonothioyl)-1-naphthamide a promising candidate for the treatment of various types of cancer, including leukemia, lymphoma, and solid tumors.
properties
IUPAC Name |
5-chloro-N-[(2-piperidin-1-ylphenyl)carbamothioyl]naphthalene-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22ClN3OS/c24-19-11-7-8-16-17(19)9-6-10-18(16)22(28)26-23(29)25-20-12-2-3-13-21(20)27-14-4-1-5-15-27/h2-3,6-13H,1,4-5,14-15H2,(H2,25,26,28,29) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNDSGDCRTZWBER-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=CC=CC=C2NC(=S)NC(=O)C3=CC=CC4=C3C=CC=C4Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22ClN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[(2-methylphenyl)thio]-1-{[1-(3-phenylpropyl)-1H-1,2,3-triazol-4-yl]carbonyl}piperidine](/img/structure/B5226972.png)
![N-[(4-chlorophenyl)(8-hydroxy-7-quinolinyl)methyl]butanamide](/img/structure/B5226989.png)
![4-[4-(2,6-dimethylphenoxy)butyl]morpholine](/img/structure/B5227002.png)
![3-[(3-fluorophenyl)amino]-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B5227007.png)
![1-(8-methoxy-5-quinolinyl)-N-methyl-N-{[3-(2-phenylethyl)-1,2,4-oxadiazol-5-yl]methyl}methanamine](/img/structure/B5227020.png)

![butyl 4-{5-[(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-furyl}benzoate](/img/structure/B5227045.png)

![3-[(2,4-dioxo-1,3-thiazolidin-5-yl)amino]benzoic acid](/img/structure/B5227060.png)
![N-{2-[(4-chlorophenyl)thio]ethyl}-2-iodobenzamide](/img/structure/B5227065.png)
![5-[6-(cyclohexylamino)-3-pyridazinyl]-N,2-dimethylbenzenesulfonamide](/img/structure/B5227072.png)
![1-(3-chloro-4-methylphenyl)-3-[4-(diphenylmethyl)-1-piperazinyl]-2,5-pyrrolidinedione](/img/structure/B5227078.png)